molecular formula C10H13FN2O B599812 2-Fluoro-6-morpholinoaniline CAS No. 179900-22-2

2-Fluoro-6-morpholinoaniline

Cat. No.: B599812
CAS No.: 179900-22-2
M. Wt: 196.225
InChI Key: DKJPNLUATRWTLB-UHFFFAOYSA-N
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Description

2-Fluoro-6-morpholinoaniline is a fluorinated aniline derivative with a morpholine ring attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-morpholinoaniline typically involves the substitution of morpholine on a fluorinated aromatic ring. One common method is the reaction of 1,2-difluoro-4-nitrobenzene with morpholine under neat conditions, followed by the reduction of the nitro group to an amine . The reaction conditions often include heating the mixture to 60–65°C and stirring for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-morpholinoaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: The fluorine atom and the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder and ammonium chloride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Fluoro-6-morpholinoaniline has a wide range of scientific research applications:

    Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of the antibiotic drug linezolid.

    2-Fluoroaniline: A simpler fluorinated aniline derivative with different chemical properties.

Uniqueness

2-Fluoro-6-morpholinoaniline is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-fluoro-6-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-2-1-3-9(10(8)12)13-4-6-14-7-5-13/h1-3H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJPNLUATRWTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286086
Record name 2-Fluoro-6-(4-morpholinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179900-22-2
Record name 2-Fluoro-6-(4-morpholinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179900-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(4-morpholinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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